molecular formula C11H17N5 B11740114 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B11740114
M. Wt: 219.29 g/mol
InChI Key: JRAGPXDGUTYTIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a bis-pyrazole derivative featuring two methyl-substituted pyrazole rings connected via a methylene bridge. The 1,3-dimethyl substitution on one pyrazole and 1,4-dimethyl substitution on the other introduces steric and electronic modifications that influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H17N5/c1-8-5-13-16(4)11(8)12-6-10-7-15(3)14-9(10)2/h5,7,12H,6H2,1-4H3

InChI Key

JRAGPXDGUTYTIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)NCC2=CN(N=C2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine typically involves the condensation of appropriate pyrazole derivatives. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 1,4-dimethyl-1H-pyrazol-5-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form stable complexes with metal ions, which can further modulate its biological activity .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structure can be compared to several pyrazole derivatives documented in the evidence:

Compound Name Key Substituents Structural Notes Reference
N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide (13) Acetamide at pyrazole-5 position, 1,3-dimethyl substitution Polar amide group enhances hydrogen bonding; lower steric bulk compared to target compound
N,1,3-Trimethyl-1H-pyrazol-5-amine (15) 1,3,5-Trimethyl substitution Free amine group increases nucleophilicity; liquid state suggests low crystallinity
N-[4-(Dimethylamino)benzyl]-1,4-dimethyl-1H-pyrazol-5-amine 4-(Dimethylamino)benzyl group at pyrazole-5 position Aromatic benzyl group may enhance π-π stacking; dimethylamino improves solubility
N-[(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine Ethyl and fluorine substituents on pyrazole Fluorine increases electronegativity; ethyl group adds steric hindrance

Key Observations:

  • Electronic Effects: Methyl groups are electron-donating, which may stabilize the pyrazole rings and influence basicity. In contrast, fluorine (as in ) or carbonyl groups (as in compound 13) alter electron density and reactivity .

Physicochemical Properties

Melting points, spectral data, and solubility trends from analogs provide indirect insights:

Compound Melting Point (°C) Notable Spectral Data (IR/NMR) Solubility Trends Reference
13 43–45 IR: 3,123 cm⁻¹ (NH), 1,667 cm⁻¹ (CO); NMR: δ 5.95 (pyrazole H-4) Moderate in polar solvents
14 128–130 IR: 1,681 cm⁻¹ (CO); NMR: δ 6.04 (pyrazole H-4) Low (crystalline solid)
15 Oil (no mp) IR: 3,228 cm⁻¹ (NH); NMR: δ 5.27 (pyrazole H-4) High in organic solvents

Predictions for Target Compound:

  • Melting Point: Likely higher than compound 15 (oil) due to crystalline packing from dual pyrazole rings but lower than compound 14 due to lack of polar carbonyl groups.
  • Spectral Data: Expected NMR signals for methyl groups (δ ~2.1–3.5 ppm) and pyrazole protons (δ ~5.9–6.0 ppm). IR may show NH stretches if the amine is free .

Reactivity and Functional Group Transformations

  • Amine Reactivity: The secondary amine in the target compound is less nucleophilic than primary amines (e.g., compound 15) but more reactive than tertiary amines or amides (e.g., compound 14).
  • Methylene Bridge: Susceptible to oxidation or further alkylation, similar to reactions in involving chloromethyl intermediates .

Biological Activity

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, effects on cellular pathways, and structure-activity relationships (SAR).

Chemical Structure

The compound features a pyrazole core, which is known for its diverse biological activities. The presence of methyl groups and the specific substitution pattern contribute to its pharmacological profile.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines:

Cancer Type Cell Line IC50 (µM) Mechanism
Lung CancerA549< 10Induction of apoptosis via mTORC1 inhibition
Breast CancerMDA-MB-231< 5Disruption of autophagic flux
Pancreatic CancerMIA PaCa-2< 0.5Modulation of autophagy and metabolic pathways

These findings suggest that this compound may act through multiple mechanisms, including the modulation of mTORC1 activity and autophagy pathways .

The compound has been shown to affect key cellular processes:

  • mTORC1 Inhibition : It reduces mTORC1 activity, leading to increased autophagy at basal levels but impaired autophagic flux under nutrient-deprived conditions .
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of intrinsic pathways .
  • Metabolic Stress Targeting : It selectively targets solid tumor cells under metabolic stress, exploiting the harsh tumor microenvironment to enhance therapeutic efficacy .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key findings include:

  • Methyl Substitution : The presence of methyl groups at specific positions enhances potency and selectivity against cancer cells.
  • Pyrazole Variants : Variations in the pyrazole structure can significantly alter biological outcomes, with certain modifications leading to improved anticancer activity and reduced toxicity .

Case Studies

Several case studies have demonstrated the efficacy of similar pyrazole compounds:

  • Study on MIA PaCa-2 Cells : A recent study found that a related compound exhibited submicromolar antiproliferative activity, highlighting the potential for developing new cancer therapies based on this scaffold .
  • In Vivo Studies : Animal models have shown promising results with pyrazole derivatives reducing tumor growth and enhancing survival rates when combined with standard chemotherapy agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.